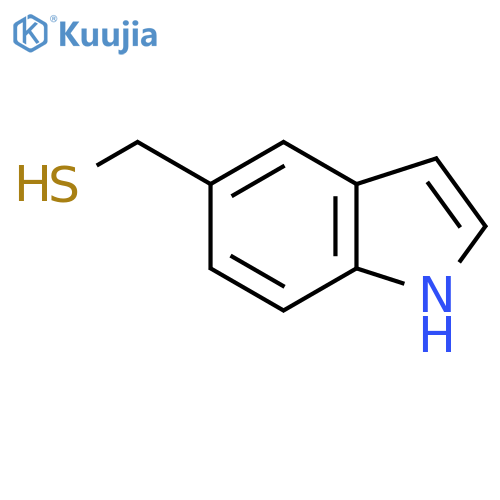Cas no 1891162-17-6 ((1H-indol-5-yl)methanethiol)

(1H-indol-5-yl)methanethiol structure
商品名:(1H-indol-5-yl)methanethiol
(1H-indol-5-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (1H-indol-5-yl)methanethiol
- EN300-1288383
- 1891162-17-6
-
- インチ: 1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
- InChIKey: OFUXRZALAADFKT-UHFFFAOYSA-N
- ほほえんだ: SCC1C=CC2=C(C=CN2)C=1
計算された属性
- せいみつぶんしりょう: 163.04557046g/mol
- どういたいしつりょう: 163.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(1H-indol-5-yl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288383-50mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-1000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-10000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-100mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-1.0g |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288383-500mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-250mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-2500mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1288383-5000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 5000mg |
$2858.0 | 2023-10-01 |
(1H-indol-5-yl)methanethiol 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1891162-17-6 ((1H-indol-5-yl)methanethiol) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 157047-98-8(Benzomalvin C)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
